molecular formula C18H13F2N5OS B2648198 1-(2,4-difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1206999-68-9

1-(2,4-difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

Cat. No. B2648198
CAS RN: 1206999-68-9
M. Wt: 385.39
InChI Key: KXPMOFXOSGCCDO-UHFFFAOYSA-N
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Description

1-(2,4-difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H13F2N5OS and its molecular weight is 385.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Novel derivatives of 1,2,4-triazole, including compounds with structural similarities to 1-(2,4-difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown good to moderate effectiveness against various microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Antifungal and Plant-Growth Regulatory Activities

Research on thiazol-2-amine derivatives incorporating the 2,4-difluorophenyl unit and 1H-1,2,4-triazole moiety has revealed their antifungal properties and effects on plant growth. This suggests potential agricultural applications, including the development of new antifungal agents and growth regulators (Liu et al., 2011).

Photochemical Synthesis and Molecular Dynamics Simulations

The compound and its derivatives have been subjects of photochemical synthesis methods and molecular dynamics simulation studies. These studies aim to explore the chemical behavior and interaction mechanisms of such molecules under various conditions, providing insights into their stability, reactivity, and potential applications in material science and chemical synthesis (Buscemi et al., 2001).

Anticancer Evaluation

Derivatives of the compound have also been synthesized and evaluated for their anticancer activity. These studies aim to identify potential therapeutic agents by assessing the compounds' efficacy against various human cancer cell lines. The research demonstrates the potential of these compounds in the development of new anticancer drugs (Yakantham et al., 2019).

Sensor Development

Furthermore, derivatives of this compound have found applications in the development of fluorescent probes for sensing pH and metal cations. This indicates potential uses in analytical chemistry, environmental monitoring, and biomedical diagnostics (Tanaka et al., 2001).

properties

IUPAC Name

3-(2,4-difluorophenyl)-5-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N5OS/c1-26-12-5-2-10(3-6-12)14-9-27-18(22-14)16-17(21)25(24-23-16)15-7-4-11(19)8-13(15)20/h2-9H,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPMOFXOSGCCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=C(C=C(C=C4)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

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